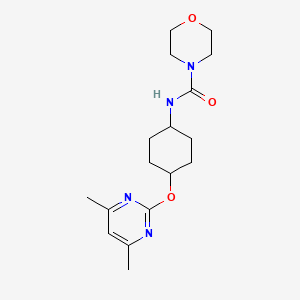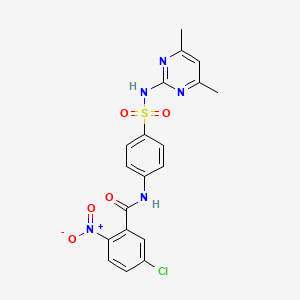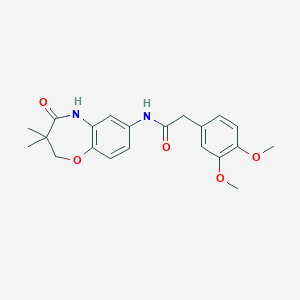
7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: is a synthetic organic compound belonging to the purine family. This compound is characterized by the presence of a 4-chloro-benzyl group, a mercapto group, and two methyl groups attached to a purine ring. The purine ring system is a fundamental structure in many biologically active molecules, including nucleotides and various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available purine derivatives.
Step 1: Introduction of the 4-chloro-benzyl group can be achieved through a nucleophilic substitution reaction. This involves reacting a purine derivative with 4-chloro-benzyl chloride in the presence of a base such as potassium carbonate.
Step 2: The mercapto group is introduced via a thiolation reaction. This can be done by reacting the intermediate with a thiolating agent like thiourea or hydrogen sulfide under basic conditions.
Step 3: Methylation of the purine ring is typically carried out using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The 4-chloro-benzyl group can undergo reductive dechlorination using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chloro-benzyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzyl derivatives.
Substitution: Substituted benzyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It is used in the synthesis of novel materials with specific electronic properties due to its unique structural features.
Biology and Medicine:
Antiviral Agents: Derivatives of this compound have shown potential as antiviral agents, particularly against RNA viruses.
Enzyme Inhibitors: It can inhibit certain enzymes by binding to their active sites, making it a valuable tool in biochemical research.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agriculture: Potential use in the development of agrochemicals due to its bioactive properties.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The 4-chloro-benzyl group enhances its lipophilicity, facilitating membrane penetration. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The purine ring can mimic natural nucleotides, interfering with nucleic acid metabolism.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes like kinases and proteases.
Receptors: Binding to purinergic receptors, modulating cellular signaling pathways.
相似化合物的比较
- 7-Benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 7-(4-Methyl-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
Uniqueness:
The presence of the 4-chloro-benzyl group distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity. This substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
属性
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULUDSQAMYAPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2593038.png)
![8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2593039.png)
![1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2593041.png)





